molecular formula C17H24N4O2S2 B2569032 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105236-53-0

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No.: B2569032
CAS No.: 1105236-53-0
M. Wt: 380.53
InChI Key: FVBRUXUSGXAJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a sophisticated chemical building block designed for research and development applications. This compound features a hybrid architecture combining a 4-(tert-butyl)thiazole core with a piperazine ring that is functionalized by a pyridin-3-ylsulfonyl group. The tert-butyl group is a common moiety known to influence a compound's metabolic stability and overall steric properties . The thiazole ring is a privileged structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities . Furthermore, the N-sulfonyl piperazine subunit is a recurrent pharmacophore in drug discovery, often contributing to target binding and solubility. Compounds integrating thiazole and piperazine motifs are investigated as cytotoxic agents, angiogenesis inhibitors, and for the treatment of conditions such as neurodegenerative diseases, chronic inflammation, and cancer . The presence of the sulfonamide group is particularly significant, as this functional group is found in many therapeutic agents and can be critical for interacting with biological targets. Researchers can utilize this molecule as a key intermediate in the synthesis of novel small molecule libraries or as a scaffold for developing potential inhibitors in oncology and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-tert-butyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c1-17(2,3)15-13-24-16(19-15)12-20-7-9-21(10-8-20)25(22,23)14-5-4-6-18-11-14/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBRUXUSGXAJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thiazole precursor, the tert-butyl group is introduced via alkylation reactions.

    Piperazine Introduction: The piperazine moiety is then attached through nucleophilic substitution reactions.

    Pyridine Sulfonylation: Finally, the pyridine sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as alkyl halides or aryl halides are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated or arylated thiazole derivatives.

Scientific Research Applications

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)-2-((4-(pyridin-3-yl)piperazin-1-yl)methyl)thiazole: Lacks the sulfonyl group, which may affect its binding affinity and specificity.

    4-(Tert-butyl)-2-((4-(pyridin-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole: The position of the pyridine ring substitution can influence the compound’s reactivity and biological activity.

Uniqueness

4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is unique due to the presence of the pyridine sulfonyl group, which enhances its solubility and binding interactions. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile molecule in various applications.

Biological Activity

The compound 4-(Tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a thiazole ring substituted with a tert-butyl group and a piperazine moiety linked via a pyridine sulfonyl group. This unique configuration is hypothesized to influence its biological activity significantly.

Anticancer Activity

Research indicates that thiazole derivatives, including the target compound, exhibit significant anticancer properties. The presence of the thiazole ring is crucial for its interaction with various biological targets.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

Thiazole compounds have also demonstrated antimicrobial properties against various pathogens. The specific interactions between the compound and bacterial enzymes or membranes could lead to effective inhibition of microbial growth.

  • Case Study : A study on related thiazole derivatives showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective potency .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompoundIC50/ED50 (µM)Reference
Anticancer4-(Tert-butyl)-thiazole<10
Antimicrobial4-(Tert-butyl)-thiazole31.25
AnticonvulsantVarious thiazoles5-30
Anti-inflammatoryThiazole derivatives20

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the thiazole ring and substituents on the piperazine moiety can enhance biological activity. For instance, the introduction of electron-donating groups on the phenyl ring has been associated with increased cytotoxicity against cancer cell lines .

Q & A

[Basic] What are the optimal synthetic routes for 4-(tert-butyl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole, and how can reaction conditions be adjusted to improve yield?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of tert-butyl-substituted thiourea derivatives with α-haloketones.
  • Step 2: Introduction of the piperazine moiety through nucleophilic substitution, often using tert-butyl piperazine-1-carboxylate as a protected intermediate.
  • Step 3: Sulfonylation of the piperazine nitrogen with pyridin-3-ylsulfonyl chloride under anhydrous conditions (e.g., dry dichloromethane) .

Optimization Strategies:

  • Temperature Control: Maintain reactions at 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
  • Catalysts: Use triethylamine as a base to neutralize HCl byproducts and accelerate sulfonylation .
  • Purification: Employ silica gel chromatography (TLC monitoring) and recrystallization from ethanol-DMF mixtures to isolate high-purity products .
  • Yield Improvement: Microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% compared to conventional heating .

[Basic] Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Answer:
Structural Confirmation:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the thiazole ring, tert-butyl group (δ ~1.3 ppm for 9H singlet), and pyridin-3-ylsulfonyl protons (aromatic signals at δ 7.5–9.0 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the sulfonyl-piperazine linkage .

Purity Assessment:

  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Target >98% purity with retention time consistency .
  • Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (deviation <0.3%) .

[Advanced] How does the pyridin-3-ylsulfonyl group influence the compound's reactivity and biological interactions compared to other sulfonyl derivatives?

Answer:

  • Electronic Effects: The pyridine ring’s electron-withdrawing nature enhances the sulfonyl group’s electrophilicity, increasing reactivity in nucleophilic substitution reactions (e.g., with cysteine residues in enzymes) .
  • Biological Target Affinity: Pyridin-3-ylsulfonyl derivatives show higher selectivity for kinases and histone deacetylases (HDACs) compared to phenylsulfonyl analogs, likely due to π-π stacking with aromatic residues in active sites .
  • Comparative Studies: Replace the pyridin-3-yl group with phenyl or methylsulfonyl groups in analogs. Bioactivity assays (e.g., IC₅₀ measurements) reveal a 3–5 fold increase in potency for pyridinyl derivatives .

[Advanced] What strategies resolve discrepancies in reported biological activity data for this compound?

Answer:

  • Standardize Assays: Use identical cell lines (e.g., HEK293T for kinase inhibition) and normalize results to positive controls (e.g., staurosporine for broad-spectrum inhibition) .
  • Meta-Analysis: Pool data from multiple studies (≥5 independent datasets) and apply statistical models (e.g., random-effects meta-regression) to account for variability in dosing and experimental conditions .
  • Crystallographic Validation: Resolve conflicting binding hypotheses via X-ray co-crystallography of the compound with target proteins (e.g., HDAC2 or PI3Kγ) .

[Advanced] How can computational modeling predict the compound’s binding affinity to enzymes/receptors?

Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Glide to model interactions with HDACs or kinases. Prioritize poses where the pyridin-3-ylsulfonyl group forms hydrogen bonds with catalytic lysine/aspartate residues .
  • MD Simulations: Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate root-mean-square deviation (RMSD) <2.0 Å for stable complexes .
  • QSAR Models: Train models on analogs’ IC₅₀ data (n ≥ 30) using descriptors like LogP, polar surface area, and sulfonyl group charge density .

[Advanced] What factors affect the compound’s stability, and how can degradation products be identified?

Answer:

  • Degradation Pathways: Hydrolysis of the sulfonamide bond at high pH (>9) or photodegradation under UV light .
  • Stabilization Methods: Store lyophilized powder at -20°C in amber vials under argon. Avoid aqueous buffers with pH >7.0 during biological assays .
  • Degradation Analysis: Use LC-MS/MS to detect fragments (e.g., tert-butyl thiazole or pyridin-3-ylsulfonic acid). Compare retention times and MS² spectra with synthetic standards .

[Advanced] What in vitro and in vivo models are optimal for evaluating this compound’s pharmacokinetic (PK) profile?

Answer:

  • In Vitro:
    • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. CYP3A4/5 isoforms are primary metabolizers .
    • Plasma Protein Binding: Use equilibrium dialysis; >90% binding suggests limited free drug availability .
  • In Vivo:
    • Rodent PK: Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Calculate AUC₀–24h and t₁/₂. Expect low oral bioavailability (<20%) due to sulfonamide hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.